molecular formula C21H22N4O6S B11482058 N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482058
M. Wt: 458.5 g/mol
InChI Key: FCPHYJFIVLWDIZ-UHFFFAOYSA-N
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Description

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the oxadiazole ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenylcarbonyl Group: The ethoxyphenylcarbonyl group is introduced through an acylation reaction using 4-ethoxybenzoyl chloride.

    Final Coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to ring-opening or formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving oxadiazole derivatives.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the phenylsulfonyl group may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and may confer specific advantages in certain applications, such as enhanced binding affinity or selectivity in medicinal chemistry.

Properties

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-[(4-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H22N4O6S/c1-2-30-16-10-8-15(9-11-16)19(26)22-12-13-23-20(27)21-24-18(25-31-21)14-32(28,29)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,22,26)(H,23,27)

InChI Key

FCPHYJFIVLWDIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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